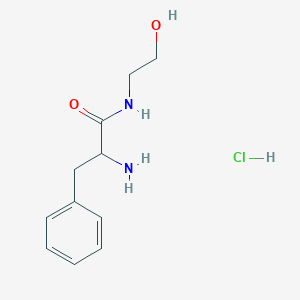

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Overview

Description

Midodrine hydrochloride is known for its efficacy as a cardiovascular drug due to its long-lasting blood pressure-increasing effect .

Synthesis Analysis

The synthesis of midodrine hydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride. This product is converted in situ to the corresponding hydrochloride salt immediately after reduction on its own .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of midodrine hydrochloride have been described in the Synthesis Analysis section above .

Scientific Research Applications

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, including 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride derivatives, are widely studied for their antioxidant properties. These compounds, found in various food groups, demonstrate potent antioxidant activity by scavenging free radicals and acting as chain-breaking antioxidants. The structural effects significantly influence the potency of their antioxidant activity, highlighting the importance of specific derivatives such as ferulic acid and its analogs in providing health benefits through diet. This area of research underscores the potential of hydroxycinnamates in disease prevention and health promotion, attributed to their antioxidant capabilities (Shahidi & Chandrasekara, 2010).

Acrylamide Research and Food Safety

The synthesis and analysis of acrylamide, closely related to the chemical structure of this compound, have been extensively reviewed, particularly in the context of food science. Acrylamide formation in heat-treated foods, its potential health risks, and methods to mitigate its presence in the diet have been areas of significant research. This includes investigating the chemical pathways of acrylamide formation during food processing and evaluating strategies to reduce its levels in food products, thereby minimizing health risks associated with its consumption (Taeymans et al., 2004); (Friedman, 2003).

Pharmacological Applications in Cancer Therapy

Research on the pharmacological applications of this compound derivatives, such as FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), has demonstrated promising preclinical antitumor efficacy across various cancer models. These studies explore the mechanisms beyond the immunosuppressive effects, including S1PR-independent pathways, indicating a diverse potential for cancer therapy applications (Zhang et al., 2013).

Exploration in Advanced Oxidation Processes

The degradation of pharmaceutical compounds through advanced oxidation processes (AOPs) is another area where this compound derivatives find relevance. Studies focusing on acetaminophen degradation pathways, by-products, and biotoxicity highlight the importance of understanding and improving AOPs for environmental safety and water treatment technologies. This research is critical for mitigating the environmental impact of pharmaceuticals and their by-products (Qutob et al., 2022).

Mechanism of Action

Target of Action

Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial and antifungal potential .

Mode of Action

It is known that similar compounds can inhibit specific enzymes such as cyclooxygenases (cox-1, cox-2), which play a crucial role in inflammation and pain .

Biochemical Pathways

Similar compounds have been found to inhibit the cyclooxygenase pathway, which plays a crucial role in inflammation and pain .

Result of Action

Similar compounds have been found to inhibit specific enzymes, leading to potential anti-inflammatory and anticancer effects .

Future Directions

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDAVNNJFVFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)

![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)

![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)